N'-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea
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Overview
Description
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a chlorophenyl group, a hydroxymethyl group, and a methoxy group in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea typically involves the reaction of 4-chloroaniline with formaldehyde and methanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions, such as temperature, pressure, and pH, need to be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the chlorophenyl group could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxymethyl and methoxy groups could participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Chlorophenyl)-N-methylurea: Lacks the hydroxymethyl group, potentially altering its reactivity and biological activity.
N’-(4-Chlorophenyl)-N-(hydroxymethyl)urea: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
N’-(4-Methylphenyl)-N-(hydroxymethyl)-N-methoxyurea: Substitution of the chlorine atom with a methyl group, which could influence its chemical and biological properties.
Uniqueness
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorophenyl group, hydroxymethyl group, and methoxy group in a single molecule allows for diverse interactions and applications.
Properties
CAS No. |
56187-95-2 |
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Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(hydroxymethyl)-1-methoxyurea |
InChI |
InChI=1S/C9H11ClN2O3/c1-15-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-5,13H,6H2,1H3,(H,11,14) |
InChI Key |
PBIUSZHKBSULDW-UHFFFAOYSA-N |
Canonical SMILES |
CON(CO)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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